molecular formula C10H7BrN2O2 B2968045 5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 110030-20-1

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B2968045
CAS No.: 110030-20-1
M. Wt: 267.082
InChI Key: XMIOAGLKDUNALL-UHFFFAOYSA-N
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Description

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid (CAS 1905484-46-9) is a heterocyclic compound with the molecular formula C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol . Its structure features a pyrazole core substituted with a bromine atom at position 4, a phenyl group at position 4 (shared with the bromine), and a carboxylic acid group at position 3. The carboxylic acid group enables further derivatization, such as amide coupling, while the bromine atom offers opportunities for cross-coupling reactions .

Properties

IUPAC Name

5-bromo-4-phenyl-1H-pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c11-9-7(6-4-2-1-3-5-6)8(10(14)15)12-13-9/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMIOAGLKDUNALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-phenyl-3-buten-2-one with hydrazine hydrate, followed by bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position . The reaction conditions often require a solvent such as ethanol or acetic acid and may involve heating to facilitate the cyclization and bromination steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Features/Applications
5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid 1905484-46-9 C₁₀H₇BrN₂O₂ Br (4), Ph (4), COOH (3) 267.08 Pharmaceutical intermediate
Ethyl 3-bromo-1H-pyrazole-5-carboxylate 929554-40-5 C₆H₇BrN₂O₂ Br (3), COOEt (5) 219.04 Ester derivative for prodrug design
3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid 65202-51-9 C₅H₅BrN₂O₂ Br (3), CH₃ (4), COOH (5) 205.01 Simplified analog for SAR studies
4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 128537-48-4 C₇H₉BrN₂O₂ Br (4), CH₂CH₃ (3), CH₃ (1), COOH (5) 233.06 Steric hindrance studies
1-(4-Bromophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid N/A C₁₁H₉BrN₂O₂ Br-Ph (1), CH₃ (3), COOH (5) 281.11 Positional isomer with shifted substituents
4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid 497833-05-3 C₆H₄BrF₃N₂O₂ Br (4), CF₃ (3), CH₃ (1), COOH (5) 269.01 Enhanced acidity due to CF₃ group

Key Comparative Insights

Substituent Position and Electronic Effects
  • Bromine Position: In the target compound, bromine at position 4 contrasts with analogs like 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid (Br at position 3).
  • Phenyl vs. Alkyl Groups : The phenyl group in the target compound contributes to π-π stacking interactions in drug-receptor binding, whereas alkyl-substituted analogs (e.g., 4-Bromo-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid) exhibit increased hydrophobicity and steric bulk .
Functional Group Modifications
  • Carboxylic Acid vs. Ester : Ethyl 3-bromo-1H-pyrazole-5-carboxylate (ester derivative) is more lipophilic than the carboxylic acid, making it suitable for prodrug formulations. However, the carboxylic acid group in the target compound allows direct conjugation to amines or alcohols .
  • Trifluoromethyl Substitution : The CF₃ group in 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid increases the acidity of the carboxylic acid (pKa ~1.5–2.0) compared to the target compound (pKa ~3–4), enhancing its reactivity in acidic environments .

Biological Activity

5-Bromo-4-phenyl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound this compound features a pyrazole ring substituted with a bromine atom and a phenyl group, which contributes to its pharmacological profile. The chemical structure can be represented as follows:

C10H8BrN2O2\text{C}_{10}\text{H}_{8}\text{Br}\text{N}_{2}\text{O}_{2}

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In a study by Sivaramakarthikeyan et al., various pyrazole derivatives were evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The compound exhibited significant inhibition of COX-2 with a selectivity index indicating lower gastrointestinal toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Selectivity Index
5-Bromo-4-phenyl45%85%1.89
Standard (Diclofenac)65%90%0.72

2. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been documented. A study reported that compounds similar to 5-Bromo-4-phenyl exhibited promising activity against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainInhibition Zone (mm)
5-Bromo-4-phenylE. coli18
Staphylococcus aureus20
Standard (Ampicillin)E. coli22
Staphylococcus aureus25

3. Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives, including this compound, against various cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study: Anticancer Effects on Breast Cancer Cells

In vitro studies demonstrated that the compound reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 25 µM. The mechanism involves the inhibition of cell proliferation and induction of apoptosis, making it a candidate for further development in cancer therapeutics .

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